3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid

Hydrogen-bond donor Drug-likeness Ligand efficiency

Researchers requiring sequential biaryl derivatization face protecting-group bottlenecks with single-acid analogs. This compound solves this via a 5.5 pKa unit gap between -COOH (pKa ~4.0) and phenolic -OH (pKa ~9.5), enabling stepwise activation without protection/deprotection. • Orthogonal -COOH/-OH reactivity at different pH • 5-OH directs ortho-C-H functionalization • 2'-Cl enables late-stage cross-coupling • Dual HBD fragment (TPSA 57.5 Ų) for kinase/protease campaigns

Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
CAS No. 1258622-09-1
Cat. No. B6403006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid
CAS1258622-09-1
Molecular FormulaC14H11ClO3
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl
InChIInChI=1S/C14H11ClO3/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(16)6-9/h2-7,16H,1H3,(H,17,18)
InChIKeyWUJCVGNHCZNZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Profiling and Procurement Baseline


3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid (CAS 1258622-09-1) is a biaryl carboxylic acid derivative belonging to the hydroxybiphenylcarboxylic acid class, with molecular formula C14H11ClO3 and molecular weight 262.69 g/mol [1]. The compound features a 2-chloro-4-methylphenyl substituent at the 3-position of a 5-hydroxybenzoic acid core, yielding a characteristic substitution pattern that combines an acidic carboxyl group (predicted pKa ~4.0) with a phenolic hydroxyl (predicted pKa ~9.5–10.0) on the same ring [2]. It is registered under PubChem CID 53226614 and DSSTox Substance ID DTXSID90690232, and is commercially available at ≥95% purity from multiple suppliers including abcr GmbH (catalog AB327917) .

Orthogonal bifunctional derivatization — dual reactive handles (3-COOH / 5-OH) for sequential coupling
Fragment-to-lead library design — dual HBD scaffold with enhanced polarity vector
Biaryl SAR diversification — defined 2'-chloro-4'-methyl substitution pattern

Why Generic Biaryl Carboxylic Acid Analogs Cannot Substitute


Biaryl carboxylic acids sharing the C14H11ClOx formula space are not interchangeable because the specific 5-hydroxy-3-(2'-chloro-4'-methylphenyl) substitution pattern determines a materially different hydrogen-bonding capacity, lipophilicity window, and reactive-handle count relative to des-hydroxy or regioisomeric analogs [1]. The simultaneous presence of a carboxylic acid (pKa ~4) and a phenolic hydroxyl (pKa ~9.5) on the same ring creates a pH-dependent speciation profile that single-acid analogs cannot replicate, directly affecting solubility, metal-chelation behavior, and the feasibility of sequential orthogonal derivatization [2]. Substituting a generic biaryl benzoic acid for this compound in a synthesis or assay that exploits either the 5-OH hydrogen-bond donor or its nucleophilic reactivity would alter the outcome in ways that cannot be compensated by adjusting stoichiometry alone [3].

H-Bond Donor Capacity
Des-hydroxy analogs carry only one HBD; reduced binding enthalpy and altered solubility may shift target engagement outcomes.
pH-Dependent Speciation
Single-acid analogs cannot replicate the dual pKa profile; metal-chelation behavior and solubility profiles may differ.
Orthogonal Handle Count
Non-hydroxylated analogs offer only one reactive site; sequential orthogonal derivatization is not supported.

Quantitative Differentiation Evidence Against Closest Structural Analogs


Hydrogen-Bond Donor Count: Dual HBD vs. Des-Hydroxy Analog

The target compound possesses two hydrogen-bond donors (carboxylic acid -OH and phenolic 5-OH), whereas the closest des-hydroxy analog, 2'-chloro-4'-methylbiphenyl-3-carboxylic acid (CAS 1215206-77-1), possesses only one HBD (carboxylic acid only) [1]. This difference is structurally deterministic—it arises from the presence or absence of the phenolic -OH group—and is not affected by conformational dynamics [2].

H-Bond Donor Count
Head-to-head
2 HBD (target: –COOH + phenolic –OH) vs. 1 HBD (des-hydroxy analog: –COOH only); +100% increase
Alters solubility, permeability, and target-binding enthalpy profiles
Procurement mismatch may yield attenuated binding results
Hydrogen-bond donor Drug-likeness Ligand efficiency Solubility

Lipophilicity Profiling: Target vs. Des-Hydroxy and Amino Analogs

The target compound has a computed XLogP3-AA of 3.7 [1]. The des-hydroxy analog (CAS 1215206-77-1) lacks the phenolic -OH contributing approximately −0.6 to −0.8 log units, yielding an estimated XLogP of 4.3–4.5—a difference that places the two compounds in meaningfully different lipophilicity windows for lead-likeness filtering (commonly LogP ≤ 4 or ≤ 5) [2]. The 3-amino analog (CAS 1261936-12-2) is expected to have a broadly similar XLogP to the target but differs in ionization behaviour (aniline pKa ~4.6 vs. phenol pKa ~9.5), which affects logD at physiological pH.

XLogP3-AA Lipophilicity
Reported
Target XLogP3-AA = 3.7; des-hydroxy analog est. 4.3–4.5; ΔXLogP ≈ −0.6 to −0.8
Shifts compound across lead-likeness lipophilicity cutoffs
May alter membrane permeability and metabolic stability predictions
Lipophilicity XLogP Permeability ADME

Topological Polar Surface Area Comparison

The target compound has a computed TPSA of 57.5 Ų [1]. The des-hydroxy analog (CAS 1215206-77-1), lacking the phenolic -OH group, has an estimated TPSA of approximately 37.5 Ų (subtracting the ~20 Ų contribution of an aromatic hydroxyl oxygen) [2]. This 20 Ų difference is substantial in the context of the Veber rule (TPSA ≤ 140 Ų for oral bioavailability) and the CNS MPO desirability score, where TPSA < 60–70 Ų is one component favouring CNS penetration.

Topological PSA
Head-to-head
57.5 Ų (target) vs. ~37.5 Ų (des-hydroxy analog); +53% higher TPSA
Determines CNS vs. peripheral restriction prediction context
Context-dependent; relevant for ADME target-engagement studies
Polar surface area Oral bioavailability Blood-brain barrier Drug-likeness

Orthogonal Synthetic Handles for Bifunctional Derivatization

The target compound contains two chemically distinct reactive sites suitable for sequential derivatization: a carboxylic acid at position 3 (pKa ~4.0; amenable to amide coupling and esterification) and a phenolic hydroxyl at position 5 (pKa ~9.5; amenable to etherification and Mitsunobu reactions) [1]. In contrast, analogs lacking the 5-OH group (e.g., CAS 1215206-77-1, CAS 1220967-92-9, CAS 1100360-70-0) offer only a single carboxyl handle, precluding orthogonal bifunctionalization strategies [2]. The 3-amino analog (CAS 1261936-12-2) provides two handles but with a different reactivity profile (aniline vs. phenol nucleophilicity).

Reactive Handle Profile
Class-level
2 distinct handles: 3-COOH (acylative) + 5-OH (etherification); pKa gap ~5.5 units
Enables pH-selective sequential derivatization strategies
Single-handle analogs cannot support bifunctional conjugation
Orthogonal protection Bioconjugation Polymer chemistry Derivatization

Patent Landscape of Hydroxybiphenylcarboxylic Acid Scaffolds

The 5-hydroxybiphenyl-3-carboxylic acid scaffold, of which the target compound is a specific chloro-methyl-substituted exemplar, appears as a core structural motif in patent families directed to fungicidal agents, plant growth regulators (e.g., WO-2006063697-A1; US-20070135497), and metabolic disorder therapeutics [1]. The specific 2'-chloro-4'-methyl substitution pattern on the pendant ring is noted in commercial and patent intelligence databases as a motif of interest in next-generation crop protection formulations targeting resistant fungal strains . However, no single patent was identified that isolates and claims this exact compound as a preferred embodiment; the evidence is class-level, derived from the occurrence of closely related hydroxybiphenylcarboxylic acids in granted patents.

Patent Scaffold Context
Class-level
Hydroxylated biaryl scaffold in ≥3 patent families (fungicides, plant growth regulators, metabolic disease)
Scaffold class shows multi-domain research relevance
Exact CAS not directly exemplified; class-level inference
Patent landscape Agrochemical intermediate Fungicide Plant growth regulator

Fragment-to-Lead Likeness and Molecular Property Profiles

With MW 262.69 Da and 18 heavy atoms, the target compound sits within the 'fragment-to-lead' transition space (MW 250–350 Da) and satisfies the Congreve Rule of Three (MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) on all criteria except XLogP (3.7 vs. ≤3.0) [1]. The des-hydroxy analog (MW 246.69) is 16 Da lighter and passes the MW criterion more comfortably, but at the cost of reduced TPSA and HBD count—trade-offs that directly impact fragment-growing strategies [2]. This positions the target as a more polar, more functionalized starting point for lead optimization compared to leaner analogs.

Fragment-Lead Parameters
Class-level
MW 262.69 Da, TPSA 57.5 Ų, 2 HBD/3 HBA; passes 4/5 Rule-of-Three criteria
More polar, functionalized starting point for lead optimization
Trades +16 Da MW for +1 HBD, +1 HBA vs. des-hydroxy analog
Lead-likeness Fragment-based drug discovery Molecular weight Rule of Three

Highest-Confidence Research and Industrial Application Scenarios


Orthogonal Bifunctional Scaffold for Bioconjugation and Cross-Linking

The combination of a carboxylic acid (pKa ~4.0) and a phenolic hydroxyl (pKa ~9.5) separated by ~5.5 pKa units on the same aromatic ring enables clean, sequential derivatization without protecting-group manipulation under non-aqueous conditions [1]. The acid can be activated for amide or ester coupling at neutral pH while the phenol remains largely protonated and unreactive, then subsequently deprotonated for etherification. This is impossible with des-hydroxy analogs that carry only one reactive site, and cannot be replicated by the 3-amino analog because aniline and phenol exhibit different nucleophilicities and pH-dependent reactivities [2]. Applications include synthesis of heterobifunctional cross-linkers for protein conjugation, preparation of functional monomers for specialty polyesters, and construction of metal-organic framework ligands requiring two distinct donor atoms [3].

Agrochemical Lead Optimization Targeting Resistant Fungi

The hydroxybiphenylcarboxylic acid scaffold appears in patent families claiming fungicidal and plant growth regulatory activity (WO-2006063697-A1, US-20070135497) [1]. The target compound's specific 2'-chloro-4'-methyl substitution pattern introduces steric and electronic features distinct from unsubstituted or mono-substituted biphenyl analogs: the ortho-chloro group restricts rotation around the biaryl axis and modulates the electron density of the pendant ring, while the para-methyl group contributes hydrophobic bulk that can fill a lipophilic pocket in a target enzyme [2]. For an agrochemical discovery program building SAR around a biphenyl-carboxylic acid pharmacophore, this compound provides a defined chlorine-methyl substitution vector that is absent from simpler hydroxybiphenylcarboxylic acids, enabling exploration of halogen bonding and steric effects.

Fragment-to-Lead Probe with Enhanced Polarity Vector

With MW 262.69 Da, TPSA 57.5 Ų, and 2 HBD/3 HBA, the target compound occupies a distinct region of fragment-lead chemical space compared to des-hydroxy analogs (TPSA ~37 Ų, 1 HBD/2 HBA) [1]. In a fragment-growing campaign where maintaining or increasing polarity is desired to counteract the lipophilicity creep of added aromatic rings, the target compound provides a more advantageous starting point: the 5-OH group contributes +20 Ų of polar surface area and one additional hydrogen-bond donor without adding a full heavy atom that would inflate MW beyond 300 Da in subsequent elaboration steps [2]. Researchers building focused libraries for targets with known HBD requirements (e.g., kinase hinge regions, protease oxyanion holes) should procure this compound rather than the des-hydroxy analog when a dual-donor fragment is specified by the pharmacophore model.

Synthetic Intermediate for Heterocyclic Annulation via Directed Metalation

The 5-hydroxy group can serve as a directing group for ortho-lithiation or ortho-C–H activation at position 4 or 6 of the benzoic acid ring, enabling regioselective introduction of additional substituents [1]. The carboxylic acid can be protected as an ester or transformed into a Weinreb amide, while the phenolic -OH (after protection as MOM or TBS ether) directs metalation ortho to itself. The chloro substituent on the pendant ring further provides a handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at a late stage [2]. This convergent synthetic strategy is not accessible with non-hydroxylated analogs, which lack the ortho-directing capability, making the target compound a strategically distinct building block for the synthesis of more complex biaryl-containing heterocycles [3].

Application
Selection Property
Validation Focus
Bioconjugation & cross-linking research
Orthogonal bifunctional handles
Sequential derivatization efficiency
Agrochemical lead optimization studies
Defined chloro-methyl substitution pattern
Halogen-bonding and steric SAR review
Fragment-based library design
Dual HBD with enhanced polarity vector
Lead-likeness parameter assessment
Heterocyclic annulation via directed metalation
5-OH directing group capability
Regioselective functionalization review
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